molecular formula C16H22N2O2 B15064984 2-(3-((Tert-pentylamino)methyl)-1H-indol-1-yl)acetic acid

2-(3-((Tert-pentylamino)methyl)-1H-indol-1-yl)acetic acid

Cat. No.: B15064984
M. Wt: 274.36 g/mol
InChI Key: TTYKVLCEMDOZIO-UHFFFAOYSA-N
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Description

2-(3-((Tert-pentylamino)methyl)-1H-indol-1-yl)acetic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a tert-pentylamino group attached to the indole ring, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((Tert-pentylamino)methyl)-1H-indol-1-yl)acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Tert-Pentylamino Group: The tert-pentylamino group can be introduced via reductive amination, where the indole derivative is reacted with tert-pentylamine and a reducing agent such as sodium cyanoborohydride.

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-((Tert-pentylamino)methyl)-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated acetic acid derivatives in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the indole ring or the acetic acid moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-((Tert-pentylamino)methyl)-1H-indol-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-((Tert-pentylamino)methyl)-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets. The tert-pentylamino group can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The indole ring can interact with various proteins, potentially leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)acetic acid: A simpler indole derivative with similar biological activities.

    2-(3-(Dimethylamino)methyl)-1H-indol-1-yl)acetic acid: A compound with a dimethylamino group instead of a tert-pentylamino group.

Uniqueness

2-(3-((Tert-pentylamino)methyl)-1H-indol-1-yl)acetic acid is unique due to the presence of the tert-pentylamino group, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

2-[3-[(2-methylbutan-2-ylamino)methyl]indol-1-yl]acetic acid

InChI

InChI=1S/C16H22N2O2/c1-4-16(2,3)17-9-12-10-18(11-15(19)20)14-8-6-5-7-13(12)14/h5-8,10,17H,4,9,11H2,1-3H3,(H,19,20)

InChI Key

TTYKVLCEMDOZIO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CN(C2=CC=CC=C21)CC(=O)O

Origin of Product

United States

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